2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine
CAS No.: 842955-68-4
Cat. No.: VC2343793
Molecular Formula: C5H10N4S
Molecular Weight: 158.23 g/mol
* For research use only. Not for human or veterinary use.
![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine - 842955-68-4](/images/structure/VC2343793.png)
Specification
CAS No. | 842955-68-4 |
---|---|
Molecular Formula | C5H10N4S |
Molecular Weight | 158.23 g/mol |
IUPAC Name | 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
Standard InChI | InChI=1S/C5H10N4S/c1-4-7-5(9-8-4)10-3-2-6/h2-3,6H2,1H3,(H,7,8,9) |
Standard InChI Key | HZXHKHYOZYEEOQ-UHFFFAOYSA-N |
SMILES | CC1=NC(=NN1)SCCN |
Canonical SMILES | CC1=NC(=NN1)SCCN |
Introduction
Chemical Structure and Properties
2-(5-Methyl-2H- triazol-3-ylsulfanyl)-ethylamine features a 1,2,4-triazole heterocyclic ring with a methyl substituent at position 5, connected via a sulfanyl (thio) linkage to an ethylamine chain. This structural arrangement creates a molecule with diverse functional groups that can participate in various chemical interactions.
Basic Chemical Information
The compound's basic properties are summarized in Table 1, compiled from registered chemical databases.
Table 1: Basic Chemical Properties of 2-(5-Methyl-2H- triazol-3-ylsulfanyl)-ethylamine
Property | Value |
---|---|
Molecular Formula | C5H10N4S |
Molecular Weight | 158.23 g/mol |
CAS Number | 842955-68-4 |
IUPAC Name | 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
Synonyms | 2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)ethanamine; 2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethanamine |
Minimum Purity (Commercial) | ≥95% |
The compound contains multiple functional groups, including the nitrogen-rich triazole ring, a sulfanyl bridge, and a primary amine terminus, providing multiple sites for potential chemical interactions and modifications .
Structural Features and Functional Groups
The 1,2,4-triazole ring serves as the core scaffold of this molecule, featuring three nitrogen atoms in a five-membered heterocyclic arrangement. This triazole ring is characterized by:
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High stability due to aromatic character
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Hydrogen bond acceptor capabilities through the nitrogen atoms
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Potential for tautomerism, affecting its chemical reactivity
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A methyl substituent at position 5, increasing lipophilicity
The sulfanyl (thio) linkage connects the triazole core to an ethylamine chain, creating a flexible linker that can adopt various conformations. The terminal primary amine group provides a reactive site for further functionalization and potential interactions with biological targets .
Synthesis Methodologies
The synthesis of 2-(5-Methyl-2H- triazol-3-ylsulfanyl)-ethylamine typically follows established protocols for similar triazole derivatives, with modifications specific to the desired substitution pattern.
General Synthetic Routes
Based on analogous triazole syntheses, the compound can be prepared through multiple synthetic pathways, with the most common approaches outlined below:
From 1,2,4-Triazole-3-thione Precursors
This approach typically involves:
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Formation of an appropriate thiosemicarbazide intermediate
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Cyclization to form the 1,2,4-triazole-3-thione core
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S-alkylation with a protected aminoethyl halide
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Deprotection to reveal the primary amine
The synthetic pathway often begins with a reaction between a hydrazide (such as acetohydrazide) and an isothiocyanate to form a thiosemicarbazide, which undergoes cyclization in basic conditions to form the 1,2,4-triazole-3-thione core .
Microwave-Assisted Synthesis
Modern synthetic approaches often employ microwave irradiation (MWI) to accelerate reaction rates and improve yields. The synthesis of related 1,2,4-triazole derivatives has demonstrated significant advantages under microwave conditions:
Table 2: Comparison of Conventional and Microwave Synthesis for Related Triazole Compounds
Reaction Step | Conventional Method | Microwave Method |
---|---|---|
Formation of thiosemicarbazide | 4 hours, 85-86% yield | 2 minutes, 95-96% yield |
Cyclization to triazole | 4 hours, 84-85% yield | 3 minutes, 92-93% yield |
S-alkylation | 1 hour, 91-92% yield | 2 minutes, 97-98% yield |
These data from related triazole syntheses indicate the potential efficiency of microwave-assisted methods for the preparation of 2-(5-Methyl-2H- triazol-3-ylsulfanyl)-ethylamine with improved yields and significantly reduced reaction times .
S-Alkylation Reactions
Comparative Analysis with Related Compounds
2-(5-Methyl-2H- triazol-3-ylsulfanyl)-ethylamine belongs to a broader family of triazole derivatives with varying substituents and functional groups. Comparing its properties with related compounds provides valuable insights into structure-activity relationships.
Structural Analogs
Table 3: Comparison of 2-(5-Methyl-2H- triazol-3-ylsulfanyl)-ethylamine with Related Compounds
These structural variations significantly influence the physicochemical properties and potential biological activities of these compounds .
Salt Forms and Derivatives
The dihydrochloride salt form of related compounds (as seen with the phenyl analog) often exhibits altered solubility profiles and improved stability compared to the free base. These salt forms are particularly relevant for pharmaceutical applications, potentially enhancing bioavailability and formulation properties .
Activity Type | Mechanism of Action | Associated Structural Features |
---|---|---|
Antimicrobial | Inhibition of cell wall synthesis, DNA gyrase interference | Triazole ring, sulfur-containing substituents |
Antifungal | Ergosterol biosynthesis inhibition | Nitrogen-rich heterocyclic core |
Anticancer | Apoptosis induction, enzyme inhibition | Combination of triazole core with specific substituents |
Anti-inflammatory | COX enzyme inhibition | Variable based on specific substituents |
The presence of the 1,2,4-triazole core in 2-(5-Methyl-2H- triazol-3-ylsulfanyl)-ethylamine, combined with the sulfanyl linkage and ethylamine group, suggests potential for similar biological activities, though specific studies would be required for confirmation .
Enzymatic Modulation
Some 1,2,4-triazole derivatives have demonstrated the ability to modulate enzymatic activity, particularly in relation to hormone metabolism. For example, certain substituted 1,2,4-triazoles have been investigated for their potential to modulate 11β-hydroxysteroid dehydrogenase type 1 activity, which plays a role in cortisol metabolism .
Physicochemical Properties and Structure-Activity Relationships
The specific physicochemical properties of 2-(5-Methyl-2H- triazol-3-ylsulfanyl)-ethylamine contribute significantly to its potential applications and biological activities.
Predicted Pharmacokinetic Parameters
Based on its structure, several key pharmacokinetic parameters can be predicted:
Table 5: Predicted Physicochemical Properties Relevant to Drug Development
Property | Predicted Value/Characteristic | Significance |
---|---|---|
LogP | Moderate lipophilicity | Balanced membrane permeability |
Hydrogen Bond Donors | 2 (NH2 group) | Moderate capacity for hydrogen bonding |
Hydrogen Bond Acceptors | 4 (triazole N atoms, NH2) | Good solubility and target binding potential |
Rotatable Bonds | 3-4 (ethylamine chain, S-linkage) | Conformational flexibility |
Molecular Weight | 158.23 g/mol | Well within drug-like parameters |
These properties suggest that 2-(5-Methyl-2H-[1,2,] triazol-3-ylsulfanyl)-ethylamine may possess favorable drug-like characteristics, including good membrane permeability balanced with adequate water solubility .
Structure-Activity Relationships
Studies of related triazole compounds suggest several key structure-activity relationships:
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The triazole ring contributes to stability and provides a rigid scaffold for positioning functional groups
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The sulfanyl linkage allows for rotational freedom, potentially enabling the molecule to adapt to binding pockets
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The primary amine group serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets
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The methyl substituent at position 5 of the triazole ring likely enhances lipophilicity and may influence binding specificity
These structural features collectively contribute to the compound's potential biological activities and pharmaceutical applications, though specific structure-activity relationships would need to be established through dedicated research .
Synthetic Challenges and Future Directions
Synthetic Challenges
The synthesis of 2-(5-Methyl-2H- triazol-3-ylsulfanyl)-ethylamine presents several challenges:
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Regioselectivity in the formation of the 1,2,4-triazole ring
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Control of tautomerism in the triazole-thione intermediates
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Potential side reactions during S-alkylation
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Purification of intermediates and final products
Recent advances in synthetic methodologies, particularly microwave-assisted synthesis, offer promising approaches to address these challenges by providing more efficient reaction conditions with improved yields and reduced reaction times .
Future Research Directions
Further research on 2-(5-Methyl-2H- triazol-3-ylsulfanyl)-ethylamine might focus on:
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Optimization of synthetic routes for improved yields and scalability
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Detailed evaluation of biological activities and mechanism of action
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Development of structure-activity relationships through systematic modification of functional groups
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Investigation of potential applications in drug discovery and development
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Exploration of coordination chemistry with various metal ions
These research directions could expand our understanding of the compound's properties and potential applications in pharmaceutical and chemical research .
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